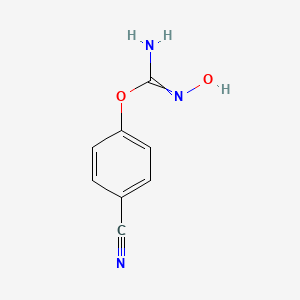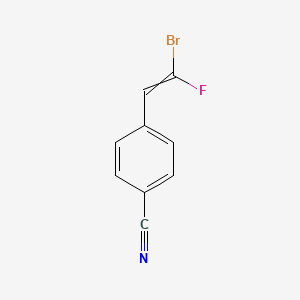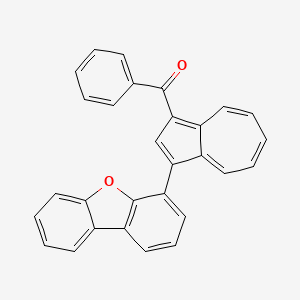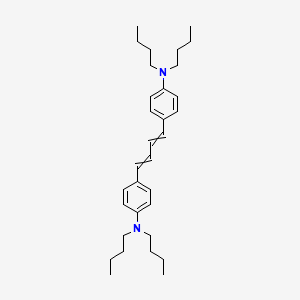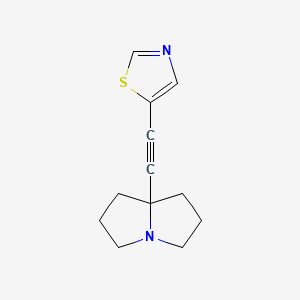
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a complex organic compound that belongs to the class of pyrrolizines Pyrrolizines are known for their diverse biological activities and are often found in natural alkaloids
準備方法
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be approached through several methods:
化学反応の分析
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the pyrrolizine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazolylethynyl group, allowing for the introduction of various substituents. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Pyrrolizine derivatives are known for their biological activities, including hepatotoxic, neurotoxic, and cytotoxic effects. This compound can be used in studies to understand these effects and develop potential therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- involves its interaction with molecular targets and pathways. The thiazolylethynyl group plays a crucial role in its activity, allowing it to bind to specific enzymes or receptors. This binding can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be compared with other pyrrolizine derivatives:
Platynecine: A naturally occurring pyrrolizine alkaloid known for its hepatotoxicity.
Mikanecine: Another pyrrolizine alkaloid with similar toxicological properties.
Hyacinthacine: A polyhydroxylated pyrrolizine alkaloid with glycosidase inhibitory activity.
The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- lies in its thiazolylethynyl group, which imparts distinct chemical and biological properties not found in other pyrrolizine derivatives.
Conclusion
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and applications.
特性
CAS番号 |
651314-29-3 |
|---|---|
分子式 |
C12H14N2S |
分子量 |
218.32 g/mol |
IUPAC名 |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-4-12(5-2-8-14(12)7-1)6-3-11-9-13-10-15-11/h9-10H,1-2,4-5,7-8H2 |
InChIキー |
QUAAHPLRURZXII-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCCN2C1)C#CC3=CN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


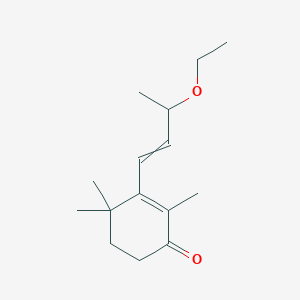
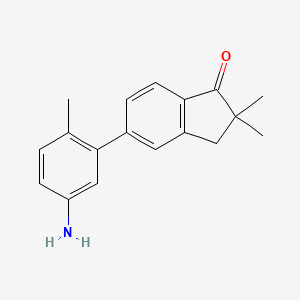

![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)


![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
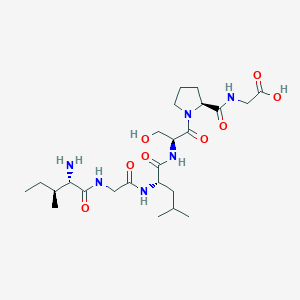
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
